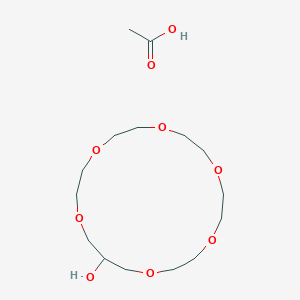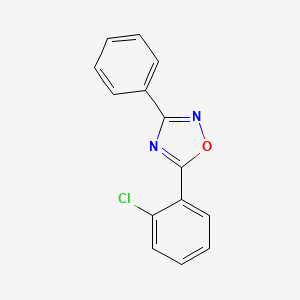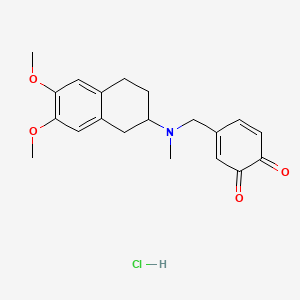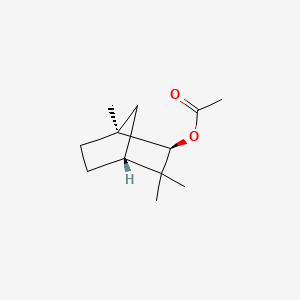
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a vinyl group and a 4-methylphenyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation techniques but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce various alcohols, ethers, or amines.
Aplicaciones Científicas De Investigación
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, leading to diverse chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane
- (2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane
Uniqueness
Compared to similar compounds, (2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane is unique due to the presence of the vinyl group and the 4-methylphenyl group. These functional groups impart distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2S,3S)-2-ethenyl-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C11H12O/c1-3-10-11(12-10)9-6-4-8(2)5-7-9/h3-7,10-11H,1H2,2H3/t10-,11-/m0/s1 |
Clave InChI |
MURJXIJWIUNIOW-QWRGUYRKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H]2[C@@H](O2)C=C |
SMILES canónico |
CC1=CC=C(C=C1)C2C(O2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

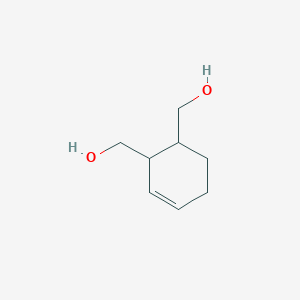
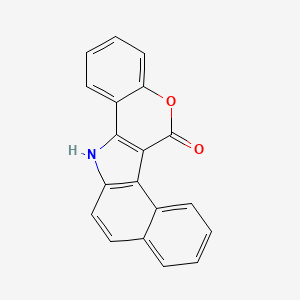
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
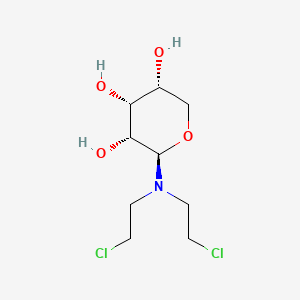
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
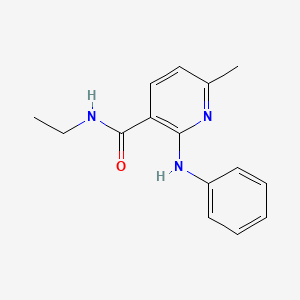
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
